(5-Iodo-2-methoxybenzyl)hydrazine
Description
Key Identifiers:
The methoxy group (-OCH₃) at position 2 and iodine at position 5 follow ortho/para-directing rules in electrophilic substitution. The hydrazine moiety’s lone pairs enable coordination with transition metals or participation in condensation reactions. Structural analogs, such as 5-iodo-2-methoxyaniline (CAS 77770-09-3), share similar substitution patterns but lack the hydrazine group.
Historical Development in Organoiodine Chemistry
The synthesis of iodinated aromatic compounds gained momentum in the late 20th century, driven by their utility in radiolabeling and cross-coupling reactions. (5-Iodo-2-methoxybenzyl)hydrazine emerged as part of efforts to create stabilized iodine-containing intermediates for pharmaceuticals.
Milestones:
- Early iodination methods : Electrophilic iodination using I₂/HIO₃ in acetic acid, applied to methoxy-substituted benzaldehydes.
- Hydrazine incorporation : Adaptation of Gabriel synthesis to attach hydrazine groups to iodobenzyl bromides.
- Modern applications : Use in Suzuki-Miyaura couplings, where the iodine atom serves as a leaving group for palladium-catalyzed cross-couplings.
A notable advancement is the use of related iodinated hydrazines in radiopharmaceuticals. For example, cycloSaligenyl monophosphates of 5-iodo-2′-deoxyuridine (IUdR) were developed for targeted cancer therapy, leveraging iodine’s beta-emission properties. While (5-Iodo-2-methoxybenzyl)hydrazine itself isn’t radioactive, its structural framework informs the design of such compounds.
Position Within Hydrazine Derivative Classifications
Hydrazine derivatives are classified by their substitution patterns and applications:
| Class | Example | Key Feature |
|---|---|---|
| Arylhydrazines | (5-Iodo-2-methoxybenzyl)hydrazine | Aromatic backbone |
| Alkylhydrazines | Methylhydrazine | Aliphatic chain |
| Heterocyclic | 1,2,4-Triazoles | Cyclic structures |
Functional Role:
- Nucleophilic reactivity : The -NH-NH₂ group participates in cyclocondensation with carbonyl compounds to form pyrazoles or indoles.
- Metal coordination : Acts as a bidentate ligand in coordination chemistry, stabilizing metal complexes for catalysis.
- Pharmaceutical intermediates : Used in synthesizing antitumor agents (e.g., analogs of 5-iodo-2-methoxyaniline).
Comparative analysis with (5-Chloro-2-methoxybenzyl)hydrazine (CAS not listed) highlights iodine’s superior leaving-group ability in nucleophilic aromatic substitution, enhancing utility in fine chemical synthesis.
Properties
Molecular Formula |
C8H11IN2O |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
(5-iodo-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11IN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
VOMFUKCRDDTQDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)I)CNN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenation of Methoxybenzyl Hydrazine Precursors
One common approach involves starting from 2-methoxybenzyl hydrazine or its protected derivatives, followed by selective iodination at the 5-position of the aromatic ring. This method requires careful control of reaction conditions to avoid over-iodination or degradation of the hydrazine group.
- Starting material: 2-methoxybenzyl hydrazine or 2-methoxybenzyl bromide
- Iodination reagent: Iodine sources such as I2 or N-iodosuccinimide (NIS)
- Reaction conditions: Mild acidic or neutral media, often at low temperature to preserve hydrazine functionality
This approach is supported by literature on iodination of methoxy-substituted aromatic compounds, where regioselectivity is achieved by directing effects of the methoxy group.
Synthesis via Nucleophilic Substitution of 5-Iodo-2-methoxybenzyl Halides with Hydrazine
Another effective method involves preparing 5-iodo-2-methoxybenzyl halides (typically bromides) followed by nucleophilic substitution with hydrazine hydrate.
- Step 1: Synthesis of 5-iodo-2-methoxybenzyl bromide from 2-methoxybenzyl alcohol via iodination of the aromatic ring (using silver trifluoroacetate and iodine) and bromination of the benzylic alcohol (using PBr3).
- Step 2: Reaction of the benzyl bromide with hydrazine hydrate under reflux or controlled temperature to yield (5-iodo-2-methoxybenzyl)hydrazine.
This method benefits from the availability of benzyl halides and the nucleophilicity of hydrazine, but requires careful control to minimize dialkylation or side reactions.
Reduction of Diazonium Salts Derived from 5-Iodo-2-methoxyanilines
A classical approach to aromatic hydrazines involves diazotization of the corresponding aniline derivatives followed by reduction.
- Step 1: Diazotization of 5-iodo-2-methoxyaniline with sodium nitrite in acidic aqueous solution at low temperature.
- Step 2: Reduction of the diazonium salt using reducing agents such as tin(II) chloride (SnCl2) to yield the hydrazine derivative.
This method is well-documented for methoxyphenylhydrazines but has limitations due to the thermal instability of methoxyphenyldiazonium salts and the use of heavy metal reducing agents, which pose environmental and industrial challenges.
Direct Hydrazinolysis of 5-Iodo-2-methoxybenzyl Esters or Amides
Hydrazinolysis of esters or amides derived from 5-iodo-2-methoxybenzoic acid can yield the corresponding hydrazides, which can be further reduced or modified to hydrazines.
- Example: Refluxing methyl 5-iodo-2-methoxybenzoate with hydrazine hydrate in methanol for several hours produces 5-iodo-2-methoxybenzohydrazide, which can be converted to hydrazine derivatives.
This method is useful for preparing hydrazide intermediates but requires additional steps to obtain the benzyl hydrazine.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Iodo-2-methoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Iodo-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Substituent Effects on Reactivity and Stability
- Electronic Effects : The iodine in (5-Iodo-2-methoxybenzyl)hydrazine withdraws electrons, increasing the electrophilicity of the benzyl carbon compared to methyl or methoxy substituents . This property facilitates nucleophilic additions or substitutions.
- Steric Considerations : Iodine’s larger atomic radius (1.98 Å vs. 0.73 Å for CH₃) may hinder reactions at the ortho position, unlike smaller substituents in analogs like (2-methoxy-5-methylphenyl)hydrazine .
Physicochemical Properties
| Property | (5-Iodo-2-methoxybenzyl)hydrazine | (2-Methoxy-5-methylphenyl)hydrazine HCl | 5-Butyl-2-(2-methoxybenzylidene)hydrazinyl-thiazol-4-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~276.06 | 188.66 | ~307.45 |
| Solubility | Low in water; moderate in DMSO | High in water (HCl salt) | Soluble in polar aprotic solvents (e.g., DMF) |
| Melting Point | Not reported | Not reported | 160–165°C (decomposes) |
- Solubility Trends : The iodine substituent reduces aqueous solubility compared to hydrochloride salts . Thiazole derivatives exhibit better solubility in organic solvents due to heterocyclic polarity .
Q & A
Basic Research Questions
Q. How can the synthesis of (5-Iodo-2-methoxybenzyl)hydrazine be optimized for higher yield and purity?
- Methodological Answer :
- Use hydrazine hydrate in acidic conditions (e.g., HCl) to facilitate nucleophilic substitution or condensation reactions. Recrystallization from polar solvents like methanol improves purity .
- Control stoichiometry and reaction time (e.g., 18 hours at room temperature for analogous hydrazide derivatives) .
- Monitor intermediates via TLC or HPLC to ensure reaction completion before isolation .
Q. What analytical techniques are recommended for characterizing (5-Iodo-2-methoxybenzyl)hydrazine?
- Methodological Answer :
- UV-Vis spectroscopy (absorption maxima at 526–546 nm for hydrazine quantification) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the benzyl and methoxy groups .
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .
- XRD to determine crystallinity, especially for inorganic hydrazine derivatives .
Q. What safety protocols are essential when handling (5-Iodo-2-methoxybenzyl)hydrazine?
- Methodological Answer :
- Adhere to OSHA exposure limits (≤1 ppm hydrazine vapor) and use fume hoods with HEPA filters .
- Wear PPE (gloves, goggles, lab coats) due to Group 2A carcinogenicity (IARC classification) .
- Store in inert atmospheres to prevent oxidation or decomposition .
Advanced Research Questions
Q. How do computational studies inform the design of hydrazine derivatives in catalytic applications?
- Methodological Answer :
- Density Functional Theory (DFT) predicts activation barriers for cycloreversion steps in hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazines show lower activation energy (~15–20 kJ/mol reduction) compared to [2.2.1] analogs, enhancing catalytic efficiency .
- Solvent effects and substituent electronic properties (e.g., methoxy groups) are modeled to optimize transition states .
Q. What mechanisms underlie the catalytic decomposition of (5-Iodo-2-methoxybenzyl)hydrazine for hydrogen production?
- Methodological Answer :
- Decomposition pathways depend on activation form :
- Thermal activation (200–300°C) yields N₂ and H₂ via N–N bond cleavage .
- Catalytic activation (e.g., MoSe2/CdS-CdSe composites) promotes H₂ evolution through electron-hole separation at heterojunctions .
- Kinetic studies show hydrazine monohydrate enhances phase modulation in catalysts (e.g., hexagonal to cubic MoSe2) .
Q. How can the thermophysical properties of hydrazine derivatives be experimentally determined?
- Methodological Answer :
- Natural convection setups measure properties under varied pressures (0.1–10 MPa) and temperatures (20–300°C). Example data for liquid hydrazine:
| Property | Value Range | Conditions |
|---|---|---|
| Density | 1.01–1.10 g/cm³ | 25–100°C, 1 atm |
| Viscosity | 0.9–1.5 mPa·s | 25–150°C |
| Thermal Conductivity | 0.18–0.25 W/m·K | 50–200°C |
- Differential Scanning Calorimetry (DSC) identifies decomposition exotherms (e.g., ~300°C for ferrite formation in sulfite hydrazine complexes) .
Data Contradictions and Resolution
Q. How can discrepancies in hydrazine toxicity studies be resolved for risk assessment?
- Methodological Answer :
- Species-specific exposure models : Rodent studies (e.g., 5 ppm hydrazine causes mortality in dogs/mice but not hamsters) require extrapolation to humans using allometric scaling .
- Oxidative stress assays (e.g., DNA damage via comet assays) clarify mechanisms beyond carcinogenicity classifications .
Q. Why do catalytic efficiencies vary among hydrazine derivatives in hydrogen evolution reactions?
- Methodological Answer :
- Surface-active sites : MoSe2 edges exhibit higher HER activity (ΔG_H* ≈ 0 eV) than basal planes, modulated by hydrazine-induced phase transitions .
- Electron donation : Electron-withdrawing groups (e.g., iodo, methoxy) on benzyl hydrazines alter metal-ligand charge transfer in catalysts .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
